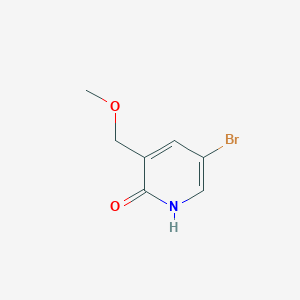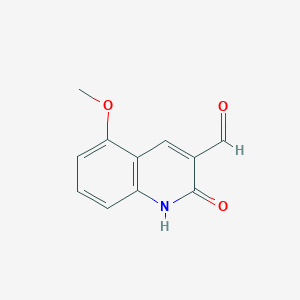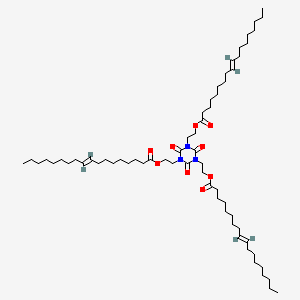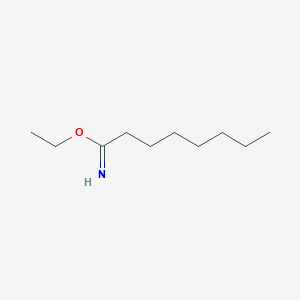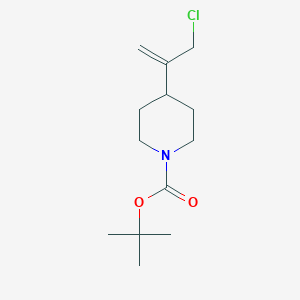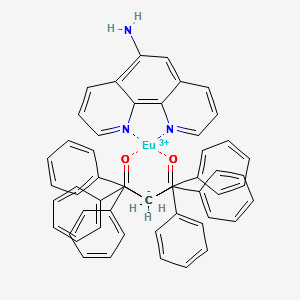
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(lll)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its unique luminescent properties. This compound is often used in various scientific applications due to its ability to emit light when excited by certain wavelengths. The compound’s structure includes europium, a rare earth element, coordinated with dibenzoylmethane and 5-amino-1,10-phenanthroline ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 5-amino-1,10-phenanthroline in a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized europium complexes, while substitution reactions yield new europium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in various chemical analyses and studies.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in medical diagnostics and imaging techniques.
Industry: Utilized in the fabrication of optical sensors and other luminescent devices
Mecanismo De Acción
The luminescent properties of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) are primarily due to the europium ion’s ability to emit light when excited by specific wavelengths. The energy absorbed by the europium ion is transferred to the ligands, which then emit light. This process involves various molecular targets and pathways, including energy transfer mechanisms between the europium ion and the ligands .
Comparación Con Compuestos Similares
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar in structure but with different ligands.
Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another europium complex with distinct ligands.
Uniqueness
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which confer distinct luminescent properties and make it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C57H42EuN3O6 |
|---|---|
Peso molecular |
1016.9 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H11O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11H;1-7H,13H2;/q3*-1;;+3 |
Clave InChI |
MMVZHIXTQNMNBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




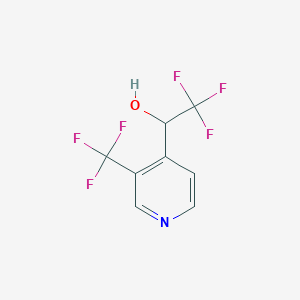
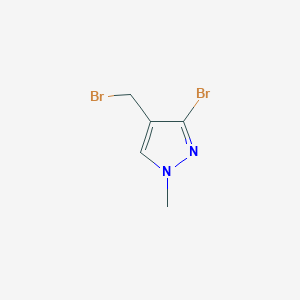
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
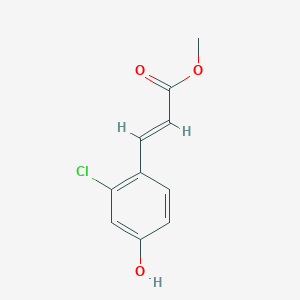
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

